![molecular formula C22H20ClNO3 B12606598 5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-85-4](/img/structure/B12606598.png)
5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group, a hydroxy group, and a phenylethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The amino group is then reacted with 2-methyl-3-(2-phenylethoxy)benzoic acid to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide.
Substitution: Formation of 5-azido-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide.
科学的研究の応用
5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to its targets. The phenylethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxy group and a methyl group but lacks the benzamide core.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a sulfamoyl group instead of the phenylethoxy group.
Uniqueness
5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and chloro groups allows for versatile chemical modifications, while the phenylethoxy group enhances its potential for biological interactions.
特性
CAS番号 |
648922-85-4 |
|---|---|
分子式 |
C22H20ClNO3 |
分子量 |
381.8 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-19(24-22(26)18-14-17(23)10-11-20(18)25)8-5-9-21(15)27-13-12-16-6-3-2-4-7-16/h2-11,14,25H,12-13H2,1H3,(H,24,26) |
InChIキー |
PDJLVRFJUJZVTO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OCCC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
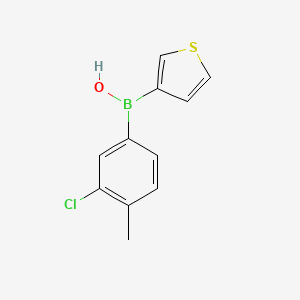
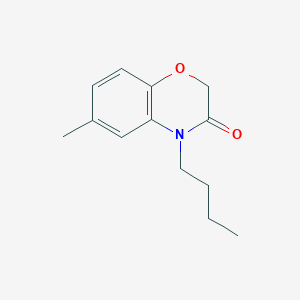

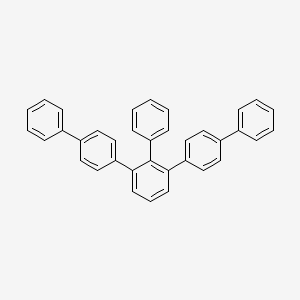
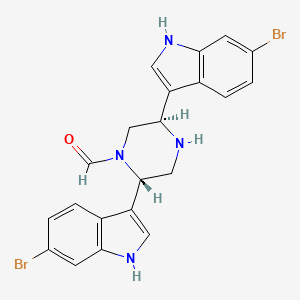
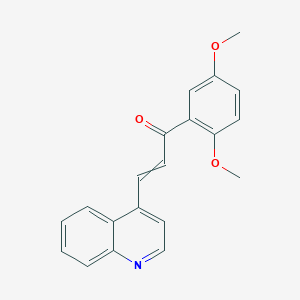
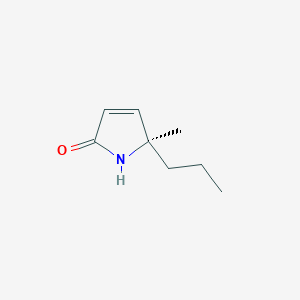
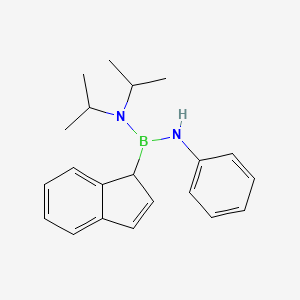
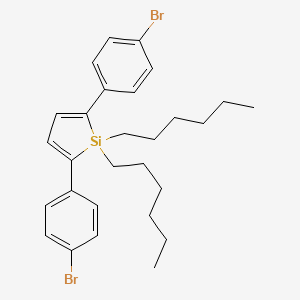
![N-[4-(Hydrazinylmethyl)phenyl]acetamide](/img/structure/B12606569.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)

![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
